1-Ethoxyhexane;1-propoxyhexane is a chemical compound classified as a non-ionic surfactant, formed through the reaction of alcohols containing six to twelve carbon atoms with ethylene oxide and propylene oxide. Its chemical structure consists of two ether functional groups, making it an important compound in various industrial applications due to its excellent emulsifying, wetting, and dispersing properties. The molecular formula for 1-ethoxyhexane is and for 1-propoxyhexane is , with respective molecular weights of approximately 130.23 g/mol and 144.25 g/mol .
The synthesis of 1-ethoxyhexane;1-propoxyhexane involves several key steps:
Industrial production typically employs specialized reactors that manage the highly exothermic nature of these reactions, requiring careful temperature and pressure control to prevent thermal runaway. Potassium hydroxide is commonly used as a catalyst during the synthesis process .
1-Ethoxyhexane;1-propoxyhexane finds applications across various industries, including:
These applications leverage the compound's ability to lower surface tension and improve the solubility of other substances .
Several compounds share structural similarities with 1-ethoxyhexane;1-propoxyhexane, including:
Compound Name | Molecular Formula | Molecular Weight | Key Characteristics |
---|---|---|---|
1-Octanol | C8H18O | 130.23 g/mol | A fatty alcohol used in flavoring and fragrances. |
1-Decanol | C10H22O | 158.25 g/mol | Commonly used as a surfactant and emulsifier. |
2-Ethylhexanol | C8H18O | 130.23 g/mol | Used in the production of plasticizers and solvents. |
What sets 1-ethoxyhexane;1-propoxyhexane apart from these similar compounds is its dual ether functionality derived from both ethylene oxide and propylene oxide, which enhances its surfactant properties compared to single-chain alcohols like 1-octanol or 1-decanol. This unique structure allows for greater versatility in applications requiring effective emulsification and dispersion capabilities .
1-Ethoxyhexane and 1-propoxyhexane are asymmetric alkyl ethers characterized by their linear carbon chain structures with terminal alkoxy functional groups. The systematic nomenclature for these compounds follows International Union of Pure and Applied Chemistry guidelines, where the longest carbon chain determines the base name while the shorter alkoxy group serves as the substituent.
1-Ethoxyhexane, bearing the molecular formula C₈H₁₈O, consists of a six-carbon hexane backbone with an ethoxy group (-OCH₂CH₃) attached to the terminal carbon position. The compound exhibits a molecular weight of 130.23 grams per mole and is alternatively designated as ethyl hexyl ether in common nomenclature. The Chemical Abstracts Service has assigned the registration number 5756-43-4 to this compound, facilitating its identification in chemical databases and literature.
1-Propoxyhexane, with the molecular formula C₉H₂₀O, features the same hexane backbone but incorporates a propoxy group (-OCH₂CH₂CH₃) at the terminal position. This structural modification results in a molecular weight of 144.25 grams per mole and classification under Chemical Abstracts Service number 53685-78-2. The compound is commonly referenced as hexyl propyl ether or normal-hexyl propyl ether in chemical literature.
The structural representations of these compounds can be expressed through Simplified Molecular Input Line Entry System notation, with 1-ethoxyhexane represented as CCCCCCOCC and 1-propoxyhexane as CCCCCCOCCC. Both compounds exhibit characteristic ether linkages that significantly influence their chemical and physical properties.
Compound | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstracts Service Number | Simplified Molecular Input Line Entry System |
---|---|---|---|---|
1-Ethoxyhexane | C₈H₁₈O | 130.23 | 5756-43-4 | CCCCCCOCC |
1-Propoxyhexane | C₉H₂₀O | 144.25 | 53685-78-2 | CCCCCCOCCC |
The International Chemical Identifier strings for these compounds provide standardized molecular representations, with 1-ethoxyhexane designated as InChI=1S/C8H18O/c1-3-5-6-7-8-9-4-2/h3-8H2,1-2H3 and 1-propoxyhexane as InChI=1S/C9H20O/c1-3-5-6-7-9-10-8-4-2/h3-9H2,1-2H3. These standardized identifiers enable precise chemical communication and database searching across international research platforms.
The synthesis of alkyl ethers, including 1-ethoxyhexane and 1-propoxyhexane, traces its origins to the groundbreaking work of Alexander William Williamson in the mid-nineteenth century. Williamson, an English chemist working at University College London, developed the foundational ether synthesis methodology in 1850, establishing principles that remain central to modern organic synthesis.
The Williamson ether synthesis emerged from systematic investigations into ether formation mechanisms, with Williamson's initial experiments involving the reaction of chloroethane with potassium ethoxide to yield diethyl ether. This work proved instrumental in elucidating ether structures and establishing the fundamental understanding that ethers consist of two alkyl groups connected through an oxygen atom.
Williamson's methodology involves the nucleophilic substitution reaction between an alkoxide ion and a primary alkyl halide, proceeding through a bimolecular nucleophilic substitution mechanism. The reaction requires careful selection of reactants, with the alkoxide serving as the nucleophile and the alkyl halide providing the electrophilic center. This approach enables the synthesis of both symmetrical and asymmetrical ethers with high efficiency and selectivity.
For 1-ethoxyhexane synthesis, the Williamson method employs hexyl bromide or hexyl chloride as the alkyl halide component, reacting with sodium ethoxide under appropriate conditions. The reaction proceeds through backside attack of the ethoxide nucleophile on the primary carbon bearing the halide, resulting in inversion of configuration and formation of the desired ether product.
Similarly, 1-propoxyhexane synthesis utilizes hexyl halides reacting with sodium propoxide or potassium propoxide. The methodology requires careful control of reaction conditions, including temperature management and solvent selection, to optimize yield and minimize side reactions.
The historical development of these synthetic approaches has been enhanced through computational studies and mechanistic investigations that have refined understanding of reaction pathways and optimization strategies. Modern synthetic protocols incorporate lessons learned from decades of research, enabling efficient preparation of these compounds for research and industrial applications.
Synthesis Parameter | 1-Ethoxyhexane | 1-Propoxyhexane |
---|---|---|
Primary Halide Reactant | Hexyl bromide/chloride | Hexyl bromide/chloride |
Alkoxide Nucleophile | Sodium ethoxide | Sodium/Potassium propoxide |
Mechanism Type | Bimolecular nucleophilic substitution | Bimolecular nucleophilic substitution |
Typical Yield Range | Moderate to High | Moderate to High |
1-Ethoxyhexane and 1-propoxyhexane serve as important model compounds in academic research, particularly in studies examining ether chemistry, solvent properties, and organic synthesis methodologies. These compounds have found extensive application as solvents in various organic reactions, with particular utility in organometallic chemistry and complex synthesis procedures.
The academic significance of these compounds extends to their role as solvents in Grignard reactions, where their moderate polarity and chemical stability make them suitable alternatives to traditional ether solvents. 1-Propoxyhexane, in particular, has been recognized for its effectiveness in facilitating Grignard reagent formation and subsequent nucleophilic addition reactions. The compound's ability to dissolve both polar and nonpolar reactants makes it valuable for reactions requiring prolonged heating or specialized conditions.
Research investigations have utilized these compounds in studies of solvent effects on reaction kinetics and mechanisms. The systematic variation in chain length and alkoxy group size provides researchers with tools for examining structure-activity relationships in ether-mediated reactions. These studies have contributed to fundamental understanding of how molecular structure influences solvent properties and reaction outcomes.
The compounds have also served as subjects for spectroscopic and analytical method development. Nuclear magnetic resonance studies of these ethers have provided insights into conformational preferences and dynamic behavior in solution. Infrared and mass spectrometric investigations have established characteristic spectral features that aid in compound identification and purity assessment.
In synthetic methodology development, 1-ethoxyhexane and 1-propoxyhexane have been employed as test substrates for evaluating new synthetic transformations and catalytic processes. Their straightforward synthesis and well-characterized properties make them suitable benchmarks for assessing reaction efficiency and selectivity in method development studies.
The physical property data for these compounds contributes to understanding structure-property relationships in ether chemistry. Comparative studies of boiling points, densities, and refractive indices provide insights into intermolecular interactions and molecular behavior that inform theoretical models and predictive frameworks.
Physical Property | 1-Ethoxyhexane | 1-Propoxyhexane |
---|---|---|
Boiling Point (°C) | 135.5-142 | 165.4 |
Density (g/cm³) | 0.772-0.78 | 0.786 |
Refractive Index | 1.401-1.404 | 1.41 |
Flash Point (°C) | 31.2 | 44.6 |
Contemporary research continues to explore applications of these compounds in emerging areas of organic chemistry, including green chemistry initiatives and sustainable synthesis development. Their role as representatives of the ether functional group family ensures continued academic interest and investigation across diverse research programs focused on understanding and utilizing organic compounds in scientific advancement.
Corrosive;Irritant;Environmental Hazard